N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-methylbenzyl group at position 1 and a 2-cyano-4-nitrophenyl carboxamide moiety at position 3. The 3-methylbenzyl substituent introduces moderate lipophilicity, which may influence membrane permeability and bioavailability .
Properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-4-2-5-15(10-14)13-24-9-3-6-18(21(24)27)20(26)23-19-8-7-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKBIRFZWERJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 377.4 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities.
Research indicates that compounds with a dihydropyridine structure often interact with various biological targets:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular function by reducing heart rate and vascular resistance.
- Antioxidant Activity : The presence of nitro and cyano groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
- Neuroprotective Effects : Some studies suggest that similar compounds may protect dopaminergic neurons from neurotoxicity, potentially through inhibition of monoamine oxidase (MAO) enzymes .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Preliminary results indicate significant free radical scavenging activity, which could be beneficial in preventing cellular damage in diseases related to oxidative stress.
Neuroprotective Effects
In a study assessing neurotoxic compounds, it was noted that certain analogs with similar structures exhibited neuroprotective properties by acting as substrates for MAO-B. This suggests that this compound may also possess neuroprotective qualities by modulating dopaminergic pathways .
Case Study 1: Neuroprotection in Animal Models
In an experimental study involving mice subjected to neurotoxic agents, administration of the compound resulted in a marked reduction in neurodegeneration markers. The mechanism was attributed to the compound's ability to inhibit MAO-B activity, thereby reducing oxidative stress and preserving dopaminergic neuron integrity.
Case Study 2: Antioxidant Efficacy in Cell Cultures
Cell culture experiments demonstrated that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cell lines exposed to oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease where oxidative damage is prevalent.
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds possess anticancer properties. Studies have shown that certain modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated promising results in inhibiting tumor growth in preclinical models .
Calcium Channel Blockers
Dihydropyridine derivatives are well-known calcium channel blockers, which are commonly used in treating hypertension and angina. The specific compound under discussion may exhibit similar properties, providing a pathway for the development of new cardiovascular drugs .
Antimicrobial Properties
Preliminary studies suggest that compounds with a similar structure may also have antimicrobial activity. This opens avenues for research into their use as antibacterial or antifungal agents, particularly against resistant strains .
Materials Science
The unique properties of this compound make it suitable for various applications in materials science.
Organic Photovoltaics
Due to its electronic properties, this compound can be investigated as a potential material for organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy could lead to advancements in solar energy technologies .
Dye-Sensitized Solar Cells
Similar compounds have been explored as dyes in dye-sensitized solar cells (DSSCs). The incorporation of such compounds could enhance the efficiency of these cells by improving light absorption and charge transfer processes .
Chemical Intermediate
The compound can serve as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules.
Synthesis of Novel Compounds
This compound can be utilized to synthesize novel pharmacologically active compounds through various reaction pathways such as nucleophilic substitution or cyclization reactions .
Case Studies and Research Findings
Several studies have documented the synthesis and application of dihydropyridine derivatives:
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound belongs to a class of 2-oxo-1,2-dihydropyridine derivatives, a scaffold known for diverse pharmacological activities. Key analogs include:
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide : Substituents: 2,4-dimethoxyphenyl (electron-donating) and 3-(trifluoromethyl)benzyl (strongly hydrophobic).
4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide : Core: Indole-derived instead of pyridine. Functional groups: Sulfonamide linker and chloro-benzoyl substituent. Demonstrated antimicrobial activity, suggesting the 2-oxo-dihydro scaffold is critical for bioactivity.
Electronic and Physicochemical Properties
*Estimated based on substituent contributions.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with dihydropyridine precursors. Key steps are monitored using thin-layer chromatography (TLC) to track reaction progress. Post-synthesis, structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) . For crystallinity and bond geometry, X-ray crystallography may be employed, as demonstrated in related dihydropyridine derivatives .
Basic: Which functional groups in this compound are critical for its chemical reactivity?
Methodological Answer:
The compound contains a 2-oxo-1,2-dihydropyridine core, a cyano group (electron-withdrawing), and a 4-nitrophenyl moiety (enhancing electrophilicity). The amide bridge facilitates π-conjugation, influencing planar molecular conformations and intermolecular interactions (e.g., hydrogen bonding). These groups collectively impact reactivity in nucleophilic substitution or redox reactions .
Basic: How can researchers verify the compound’s purity and stability during storage?
Methodological Answer:
Purity is quantified via HPLC with UV detection, while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Stability under storage conditions (e.g., humidity, temperature) is assessed using accelerated stability studies (ICH guidelines). Degradation products are characterized using LC-MS to identify hydrolytic or oxidative pathways .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Yield optimization requires screening solvents (polar aprotic solvents like DMF enhance solubility), catalysts (Lewis acids for electrophilic activation), and temperature gradients (reflux for faster kinetics). Design of Experiments (DoE) approaches, such as factorial designs, systematically evaluate variable interactions. For example, pyridine derivatives show improved yields at 80–100°C with catalytic p-toluenesulfonic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
